2-Methyl-5-(trifluoromethyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(trifluoromethyl)tetrazole is a heterocyclic compound with the molecular formula C3H3F3N4. It is a derivative of tetrazole, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)tetrazole typically involves the [2+3] cycloaddition reaction between a nitrile and an azide. One common method is the reaction of 2-methyl-2H-tetrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmaceutical compounds.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)tetrazole in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-tetrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1H-tetrazole: Similar structure but with the trifluoromethyl group at a different position.
2-Methyl-5-phenyl-2H-tetrazole: Contains a phenyl group instead of a trifluoromethyl group, leading to different applications and properties.
Uniqueness
2-Methyl-5-(trifluoromethyl)tetrazole is unique due to the presence of both a methyl and a trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound in various chemical transformations and applications .
Properties
CAS No. |
768-27-4 |
---|---|
Molecular Formula |
C3H3F3N4 |
Molecular Weight |
152.08 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)tetrazole |
InChI |
InChI=1S/C3H3F3N4/c1-10-8-2(7-9-10)3(4,5)6/h1H3 |
InChI Key |
PCQICWDPWODMNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.